2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

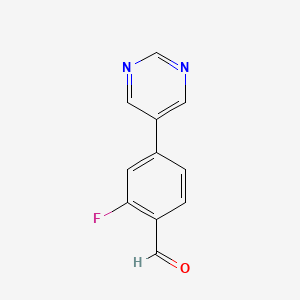

“2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” is a pyridine derivative . Pyridine derivatives are heterocyclic compounds that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” consists of a pyridine ring with hydroxy, methoxy, and trifluoromethyl functional groups attached to it .Scientific Research Applications

Synthesis and Properties

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine and related compounds have diverse applications in scientific research, primarily focusing on synthesis and structural analysis. The compound has been involved in the synthesis of complex molecules due to its unique properties.

Synthesis of Chromeno[2,3-b]pyridine Derivatives:

- Ryzhkova et al. (2023) described the synthesis of 5H-Chromeno[2,3-b]pyridines, which are significant due to their industrial, biological, and medicinal properties. The study detailed the synthesis process and assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives (Ryzhkova et al., 2023).

Development of Thieno[3,2-b]pyridin-7(4H)-ones:

- Puvvala et al. (2014) discussed the synthesis of 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones and other related compounds. The method involved thioalkylation and cyclization, providing insights into the efficient synthesis of these compounds (Puvvala et al., 2014).

Formation of Uranyl Complexes:

- Masci & Thuéry (2005) explored the reactions of pyridine-2,6-dicarboxylic acid with uranyl nitrate. This study revealed the formation of mononuclear or new dinuclear complexes, contributing to the understanding of uranyl complex formation (Masci & Thuéry, 2005).

Reactivity and Structural Analysis:

- Various studies have focused on understanding the reactivity and structural characteristics of pyridine derivatives. For example, Mironov et al. (2004) and Canibano et al. (2001) investigated the reactivity of specific pyridine derivatives, contributing valuable information about their behavior and potential applications in different fields (Mironov et al., 2004), (Canibano et al., 2001).

Synthesis of Pyridine Derivatives:

- Studies have also focused on developing methodologies for synthesizing pyridine derivatives. For instance, research by Xin-xin (2006) and Flögel et al. (2004) provided insights into synthesizing specific pyridine derivatives with applications in various industries, such as pesticides (Xin-xin, 2006), (Flögel et al., 2004).

Oxyfunctionalization of Pyridine Derivatives:

- The work of Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 is a significant contribution, highlighting the potential of biocatalysis in obtaining hydroxylated pyridines (Stankevičiūtė et al., 2016).

Safety And Hazards

properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIAKSEZIQDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1344652.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)